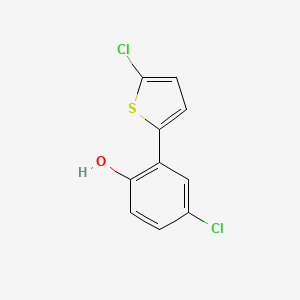

4-Chloro-2-(5-chlorothiophen-2-yl)phenol

Beschreibung

4-Chloro-2-(5-chlorothiophen-2-yl)phenol is a halogenated phenolic compound characterized by a phenol ring substituted with a chlorine atom at the 4-position and a 5-chlorothiophen-2-yl group at the 2-position. The compound’s reactivity and biological activity are influenced by the electron-withdrawing chlorine substituents and the conjugated thiophene ring, which may enhance stability and intermolecular interactions .

Eigenschaften

Molekularformel |

C10H6Cl2OS |

|---|---|

Molekulargewicht |

245.12 g/mol |

IUPAC-Name |

4-chloro-2-(5-chlorothiophen-2-yl)phenol |

InChI |

InChI=1S/C10H6Cl2OS/c11-6-1-2-8(13)7(5-6)9-3-4-10(12)14-9/h1-5,13H |

InChI-Schlüssel |

UFIMRRJBTZMKLO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)C2=CC=C(S2)Cl)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

4-Chlor-2-(5-chlorthiophen-2-yl)phenol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Phenolgruppe kann oxidiert werden, um Chinone zu bilden.

Reduktion: Die Chlorgruppen können reduziert werden, um die entsprechenden Kohlenwasserstoffe zu bilden.

Substitution: Die Chlorgruppen können durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Chinone

Reduktion: Kohlenwasserstoffe

Substitution: Verschiedene substituierte Phenole und Thiophene

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(5-chlorothiophen-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The chloro groups can be reduced to form the corresponding hydrocarbons.

Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydrocarbons

Substitution: Various substituted phenols and thiophenes

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-2-(5-chlorthiophen-2-yl)phenol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Phenolgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während die Chlor- und Thiophengruppen an verschiedenen chemischen Wechselwirkungen teilnehmen können. Diese Wechselwirkungen können die Funktion von Enzymen und anderen Proteinen beeinflussen, was zu den beobachteten biologischen Wirkungen der Verbindung führt[3][3].

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(5-chlorothiophen-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and thiophene groups can participate in various chemical interactions. These interactions can affect the function of enzymes and other proteins, leading to the compound’s observed biological effects[3][3].

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Sulfonyl-Linked Chlorophenols

- Example: 4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol (CAS: 3636-29-1) Structural Features: Contains a sulfonyl (-SO₂-) bridge connecting two chlorophenol rings. Used in materials science for stabilizing polymer matrices. Contrast: Unlike the thiophene-linked compound, the sulfonyl group increases polarity, improving solubility in polar solvents but reducing membrane permeability in biological systems .

Oxadiazole Derivatives

- Example: 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (Compound 6h) Structural Features: Oxadiazole ring replaces thiophene, with a trimethoxyphenyl substituent. Biological Activity: Demonstrated significant anticancer activity (PGI = 65.12 against SNB-19 cells) via tubulin inhibition. Molecular docking studies confirmed binding to hydrophobic pockets in tubulin . Contrast: The oxadiazole ring enhances π-π stacking interactions, whereas the thiophene group in the target compound may favor charge-transfer complexes due to sulfur’s electron-rich nature .

Schiff Base Complexes

- Example: 4-Chloro-2-(((2-hydroxy-5-(tert-pentyl)phenyl)imino)methyl)phenol Structural Features: Schiff base linkage (-C=N-) with a bulky tert-pentyl group. Applications: Used in metal coordination (e.g., Zn²⁺ complexes) for catalytic or antimicrobial purposes. The imine group enables chelation, unlike the thiophene’s non-coordinating sulfur .

Environmental and Industrial Relevance

- Chlorophenol Stability: FeCl₃-mediated pyrolysis generates chlorinated phenols (e.g., 4-chloro-2-(1-methylethyl)phenol), but FeCl₂ minimizes chlorination due to rapid HCl release .

Biologische Aktivität

4-Chloro-2-(5-chlorothiophen-2-yl)phenol is a phenolic compound with notable biological activities, particularly in antimicrobial and potential anti-inflammatory applications. Its unique chemical structure, featuring both chloro and thiophene functionalities, enhances its reactivity and biological interactions.

Chemical Structure

The compound is characterized by:

- Chloro Group : Positioned at the para (4-position) relative to the hydroxyl group.

- Thiophenyl Group : Attached at the ortho (2-position), which contributes to its biological properties.

Biological Activity Overview

Research indicates that 4-Chloro-2-(5-chlorothiophen-2-yl)phenol exhibits significant biological activity, particularly as an antimicrobial agent . Its structure allows it to interact with biological membranes and enzymes, potentially leading to the inhibition of microbial growth. Additionally, compounds with similar structures have been explored for their anti-inflammatory and anti-cancer properties, suggesting that this compound may also possess such activities.

Antimicrobial Activity

The compound has been investigated for its effectiveness against various microbial strains. Studies have shown that it can inhibit the growth of bacteria, particularly those resistant to conventional antibiotics. Its mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways critical for bacterial survival.

Case Study: Antimicrobial Efficacy

In a comparative study, 4-Chloro-2-(5-chlorothiophen-2-yl)phenol was tested against several strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent in treating resistant infections.

The precise mechanism by which 4-Chloro-2-(5-chlorothiophen-2-yl)phenol exerts its biological effects is still under investigation. However, it is believed to interact with various cellular targets:

- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes within microbial cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Chloro-2-thiophenol | Contains a thiophenol group | Lacks additional chlorination on the phenolic ring |

| 4-Chloro-3-methylphenol | Methyl group at the meta position | Does not contain a thiophene moiety |

| 4-Bromo-2-(5-chlorothiophen-2-yl)phenol | Bromine instead of chlorine | Similar structure but different halogen substitution |

| 3-Chloro-4-hydroxyphenylthiophene | Hydroxyl group at the meta position | Different positioning of functional groups |

The presence of both chloro groups and a thiophene moiety in 4-Chloro-2-(5-chlorothiophen-2-yl)phenol distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity compared to others.

Future Directions in Research

Ongoing studies are focused on:

- Exploring Anti-inflammatory Properties : Investigating its potential to modulate inflammatory pathways.

- Cancer Therapeutics : Assessing its cytotoxic effects on various cancer cell lines.

- Formulation Development : Developing delivery systems for enhanced bioavailability and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.